molecular formula C10H12S B2970609 2-Phenylcyclobutane-1-thiol CAS No. 2503205-79-4

2-Phenylcyclobutane-1-thiol

Cat. No.: B2970609
CAS No.: 2503205-79-4
M. Wt: 164.27
InChI Key: DFLDGNOGUXMZCG-UHFFFAOYSA-N
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Description

2-Phenylcyclobutane-1-thiol is an organic compound with the molecular formula C10H12S It features a cyclobutane ring substituted with a phenyl group and a thiol group

Scientific Research Applications

2-Phenylcyclobutane-1-thiol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s thiol group can interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of polymers and other materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenylcyclobutane-1-thiol can be synthesized through several methods. One common approach involves the reaction of sodium hydrosulfide with an appropriate phenyl-substituted cyclobutane derivative. The high nucleophilicity of sulfur in sodium hydrosulfide facilitates the substitution reaction, leading to the formation of the thiol group on the cyclobutane ring .

Another method involves the use of thiourea as a nucleophilic sulfur source. The reaction between thiourea and a phenyl-substituted cyclobutane derivative produces alkylisothiouronium salts, which are subsequently hydrolyzed to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include controlling temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

2-Phenylcyclobutane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups on the cyclobutane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides and bases are often employed in substitution reactions.

Major Products

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted cyclobutane derivatives.

Mechanism of Action

The mechanism of action of 2-Phenylcyclobutane-1-thiol involves its thiol group, which can form covalent bonds with other molecules. This reactivity allows it to participate in various chemical reactions, including nucleophilic substitution and oxidation-reduction processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

2-Phenylcyclobutane-1-thiol can be compared with other thiol-containing compounds, such as:

    Cyclobutane-1-thiol: Lacks the phenyl group, resulting in different reactivity and applications.

    2-Phenylcyclobutane-1-ol: Contains a hydroxyl group instead of a thiol group, leading to different chemical properties and uses.

    Phenylmethanethiol: Features a simpler structure with a thiol group attached to a benzene ring.

The presence of the phenyl group in this compound imparts unique properties, such as increased stability and reactivity, making it distinct from other similar compounds .

Properties

IUPAC Name

2-phenylcyclobutane-1-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12S/c11-10-7-6-9(10)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLDGNOGUXMZCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C2=CC=CC=C2)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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